P2Y12 Receptor Functional Antagonism: ADP vs. ATP Quantitative Differentiation
At the P2Y12 receptor, a critical target in platelet function and antithrombotic therapy, ADP and ATP exhibit opposite functional roles. ADP acts as an endogenous agonist, inhibiting adenylyl cyclase and promoting platelet aggregation, whereas ATP functions as a competitive antagonist [1]. In P2Y1 receptor-deficient mouse platelets expressing native P2Y12, ATP antagonized ADP (0.5 μM)-induced adenylyl cyclase inhibition with an IC₅₀ of 838 ± 610 μM, provided care was taken to remove diphosphate contaminants and prevent ectonucleotidase-mediated conversion to ADP [1].
| Evidence Dimension | P2Y12 Receptor Functional Activity |
|---|---|
| Target Compound Data | ADP: Agonist; inhibits adenylyl cyclase |
| Comparator Or Baseline | ATP: Antagonist; IC₅₀ = 838 ± 610 μM against 0.5 μM ADP-induced adenylyl cyclase inhibition |
| Quantified Difference | Opposite functional roles: ADP is agonist, ATP is antagonist |
| Conditions | P2Y1 receptor-deficient mouse platelets; CP/CPK regeneration system to prevent ADP contamination |
Why This Matters
This opposite functional pharmacology means ATP cannot substitute for ADP in P2Y12-dependent assays; using ATP would introduce antagonism rather than activation.
- [1] Kauffenstein G, et al. Adenine triphosphate nucleotides are antagonists at the P2Y12 receptor. J Thromb Haemost. 2004;2(11):1980-8. View Source
